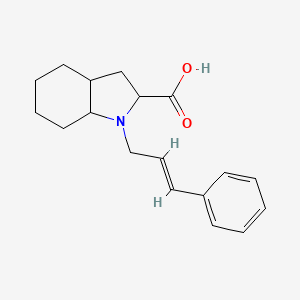

(S)-1-(3-Bromobenzyl)pyrrolidin-3-amine dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-1-(3-Bromobenzyl)pyrrolidin-3-amine dihydrochloride, also known as JNJ-40411813, is a novel small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of pyrrolidine amines and has been found to exhibit promising results in preclinical studies.

Scientific Research Applications

Use in Synthesis of Quinolone Antibacterials The stereoisomers of various 3-(1-aminoethyl)pyrrolidines, which can be derived from compounds like (S)-1-(3-Bromobenzyl)pyrrolidin-3-amine dihydrochloride, are crucial intermediates in the preparation of quinolone antibacterials (Schroeder et al., 1992).

Formation of Hindered Primary Amines in Pyrrolo- and Pyridoindoles The compound and its analogs have been used in the synthesis of sterically hindered primary amines in pyrrolo- and pyrido[1,2-a]indoles, which are significant in organic synthesis and pharmaceutical research (Jirkovsky et al., 1991).

Drug Delivery System for Brain Targeting Derivatives of (S)-1-(3-Bromobenzyl)pyrrolidin-3-amine dihydrochloride have been investigated in the context of drug delivery systems, particularly for targeting anticancer drugs to the brain (El-Sherbeny et al., 2003).

Synthesis and Antioxidant Activities The compound has been used in the synthesis of various derivatives that demonstrate significant antioxidant activities. Such derivatives could be crucial in the development of new antioxidant agents (Rezai et al., 2018).

Anti-Inflammatory Applications Some derivatives of (S)-1-(3-Bromobenzyl)pyrrolidin-3-amine dihydrochloride have shown potential as anti-inflammatory agents, with certain compounds exhibiting dual inhibitory activity on prostaglandin and leukotriene synthesis (Ikuta et al., 1987).

Catalysis in Organic Synthesis The compound and its derivatives have been used in catalytic processes, such as the Z-selective linear dimerization of phenylacetylenes, indicating its potential role in organometallic catalysis (Ge et al., 2009).

Activation Pathways in Reactions with Molybdenum Pentachloride Studies have explored the unusual activation pathways of amines, including (S)-1-(3-Bromobenzyl)pyrrolidin-3-amine dihydrochloride, in reactions with molybdenum pentachloride, which is significant in understanding complex chemical reactions (Bartalucci et al., 2017).

Synthesis of Anti-Tumor Agents Derivatives of the compound have been used in the synthesis of benzopyranylamine compounds, which show significant anti-tumor activity against various cancer cell lines (Jurd, 1996).

Src Kinase Inhibitor for Anti-Tumor Activity The compound has been identified as a part of a potent, orally active Src kinase inhibitor with demonstrated activity in human tumor cell lines and animal models of tumor growth (Noronha et al., 2007).

Synthesis of 3-Aminomethyl-5-imino-8-nitro-2,3-dihydroimidazo[1,2-a]pyridines The compound has been used in the synthesis of 3-(N-substituted aminomethyl)-5-(N-substituted imino)-2,3-dihydro-imidazo[1,2-a]pyridines, which could be significant in medicinal chemistry (Schmid et al., 2006).

properties

IUPAC Name |

(3S)-1-[(3-bromophenyl)methyl]pyrrolidin-3-amine;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BrN2.2ClH/c12-10-3-1-2-9(6-10)7-14-5-4-11(13)8-14;;/h1-3,6,11H,4-5,7-8,13H2;2*1H/t11-;;/m0../s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLLPNFOWOSEOSB-IDMXKUIJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N)CC2=CC(=CC=C2)Br.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@H]1N)CC2=CC(=CC=C2)Br.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17BrCl2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-1-(3-Bromobenzyl)pyrrolidin-3-amine dihydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzo[d]thiazol-2-yl(7-(2-chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)methanone](/img/structure/B2414971.png)

![2,3-dichloro-N-(6-methoxy-3-pyridinyl)-3-{[3-(trifluoromethyl)benzyl]sulfanyl}acrylamide](/img/structure/B2414973.png)

![4-fluoro-N-[6-(propylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide](/img/structure/B2414976.png)

![Methyl[2-methyl-1-(pyrrolidin-1-yl)propan-2-yl]amine](/img/structure/B2414977.png)

![5-((4-Benzylpiperidin-1-yl)(3,4,5-trimethoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2414986.png)

![ethyl {[4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}acetate](/img/structure/B2414987.png)

![methyl 4-(2-(7-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)benzoate](/img/structure/B2414989.png)